Denbinobin

Breast Cancer Cytotoxicity Phenanthrenequinone

Denbinobin (5-hydroxy-3,7-dimethoxy-1,4-phenanthraquinone) is a natural phenanthrenequinone first isolated from Ephemerantha lonchophylla and Dendrobium nobile. It has demonstrated a unique multi-target profile, including the enhancement of tubulin polymerization, inhibition of NF-κB signaling through TAK1 suppression, and induction of caspase-independent apoptosis via AIF release, supporting its prioritization over simpler, single-target phenanthrene analogs in mechanistic oncology studies.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 82526-36-1
Cat. No. B3416446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenbinobin
CAS82526-36-1
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=CC3=C2C(=O)C(=CC3=O)OC)O
InChIInChI=1S/C16H12O5/c1-20-9-5-8-3-4-10-11(17)7-13(21-2)16(19)15(10)14(8)12(18)6-9/h3-7,18H,1-2H3
InChIKeyKYOONHCJRPIMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Denbinobin (CAS 82526-36-1): A Phenanthrenequinone Natural Product with Multi-Target Anticancer Activity for Oncology Research


Denbinobin (5-hydroxy-3,7-dimethoxy-1,4-phenanthraquinone) is a natural phenanthrenequinone first isolated from Ephemerantha lonchophylla and Dendrobium nobile . It has demonstrated a unique multi-target profile, including the enhancement of tubulin polymerization, inhibition of NF-κB signaling through TAK1 suppression, and induction of caspase-independent apoptosis via AIF release, supporting its prioritization over simpler, single-target phenanthrene analogs in mechanistic oncology studies .

Why Denbinobin Cannot Be Simply Substituted with Moscatilin or Calanquinone A in Oncology Research


Despite sharing a phenanthrene core, close analogs like moscatilin and calanquinone A exhibit significantly different potency, target engagement, and mechanisms of action. A direct comparative analysis reveals that denbinobin's unique ability to enhance tubulin polymerization while simultaneously suppressing Bcr-Abl, inhibiting TAK1-mediated NF-κB activation, and inducing AIF-dependent apoptosis creates a polypharmacology that cannot be replicated by its closest structural neighbors . This functional divergence necessitates rigorous compound-specific validation rather than generic substitution.

Quantitative Evidence Guide: How Denbinobin Differentially Outperforms Analog Moscatilin


Superior Cytotoxicity in Breast Cancer Models Compared to Moscatilin

In a head-to-head in vitro assay against a breast cancer cell line model, denbinobin exhibited superior potency (IC50 1.6 µM) compared to its direct analog moscatilin (IC50 2.5 µM), while moniliformediquinone showed the highest potency (IC50 0.7 µM) and calanquinone A was nearly equipotent (IC50 1.5 µM) . This positions denbinobin as a distinctly more potent lead than moscatilin.

Breast Cancer Cytotoxicity Phenanthrenequinone

Unique Enhancement of Tubulin Polymerization Distinct from Standard Inhibitors

In K562 human myelogenous leukemia cells, denbinobin at 1.84 µM (IC50) enhances tubulin polymerization, a mechanism strictly opposite to that of microtubule-destabilizing agents like vincristine . This class-level differentiation is critical, as most clinical microtubule-targeting agents (e.g., vinca alkaloids, colchicine) function by inhibiting polymerization.

Tubulin Polymerization K562 Leukemia Mechanism of Action

Caspase-Independent Apoptosis Induction via AIF Translocation

Denbinobin-induced apoptosis in HCT-116 colorectal cancer cells is not suppressed by the pan-caspase inhibitor zVAD-fmk, and occurs without processing of caspases 3, 6, 7, 9, or 8; instead, it operates through translocation of apoptosis-inducing factor (AIF) from mitochondria to the nucleus . This contrasts sharply with standard DNA-damaging agents like etoposide, which require caspase activation for apoptosis.

Apoptosis AIF Pathway Colorectal Cancer

NF-κB Pathway Inhibition Through TAK1 Suppression

Denbinobin potently inhibits TNFα- and PMA-induced NF-κB activation by blocking TAK1 activity, an upstream kinase that regulates IKK activation . Unlike classical NF-κB inhibitors such as parthenolide that target IKK directly, denbinobin's TAK1-targeted mechanism provides a distinct molecular probe for upstream pathway interrogation.

NF-κB Inhibition TAK1 Leukemia

In Vivo Tumor Growth Inhibition with Low Toxicity in Xenograft Models

In a HCT-116 human colorectal cancer xenograft model, denbinobin treatment resulted in significant tumor growth inhibition with low systemic toxicity . This contrasts with less characterized analogs like moscatilin, for which similar in vivo efficacy data with favorable toxicity profiles are lacking in comparable models.

In Vivo Efficacy Xenograft Colorectal Cancer

Synergistic Cytotoxicity with Fas Ligand Through DcR3 Downregulation in Pancreatic Cancer

Denbinobin synergistically enhances FasL-mediated apoptosis in BxPC-3 pancreatic adenocarcinoma cells by concentration-dependently decreasing levels of the decoy receptor DcR3, an immune evasion protein . This immunological checkpoint modulation is not reported for other phenanthrenequinones, creating a distinct application niche in cancer immunotherapy adjuvant research.

Pancreatic Cancer Synergy DcR3

Optimized Research Applications for Denbinobin Based on Quantitative Differentiation


Breast Cancer Drug Discovery: Prioritizing Potency Over Moscatilin

Given denbinobin's 1.56-fold greater potency than moscatilin in breast cancer cytotoxicity assays , it is the preferred lead scaffold for medicinal chemistry programs aiming to optimize phenanthrene-based antiproliferative agents against hormone-responsive or triple-negative breast cancer subtypes.

Microtubule Dynamics Research: A Rare Tubulin Polymerization Enhancer

Denbinobin's ability to enhance tubulin polymerization at its IC50 concentration of 1.84 µM in K562 cells makes it an invaluable chemical probe for studying microtubule stabilization mechanisms distinct from taxanes, facilitating research into novel anti-mitotic strategies.

Apoptosis Resistance Studies: Bypassing Caspase-Dependent Death

For cancer models with acquired resistance to conventional apoptosis inducers due to caspase deficiency, denbinobin's exclusive reliance on AIF-mediated caspase-independent death provides a robust tool to evaluate and overcome this resistance mechanism.

Cancer Immunotherapy Adjuvant Research: DcR3 Immune Checkpoint Modulation

Denbinobin's unique capacity to downregulate the decoy receptor DcR3 and synergize with FasL in pancreatic cancer cells supports its prioritization in immunological combination studies aimed at reversing immune evasion, a role not actionable with other phenanthrenequinones like calanquinone A or moscatilin.

Technical Documentation Hub

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